Benzenepropanol, 4-(methylsulfonyl)-
Description
Benzenepropanol, 4-(methylsulfonyl)- (IUPAC name: 3-(4-(methylsulfonyl)phenyl)propan-1-ol) is a substituted benzene derivative featuring a propanol chain (-CH2-CH2-CH2OH) at the para position relative to a methylsulfonyl (-SO2-CH3) group.
Structure
2D Structure
Properties
CAS No. |
651310-29-1 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
BGWYCJJUUANAQU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCO |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The methylsulfonyl group is a common feature in many bioactive and industrial compounds. Below is a comparative analysis of Benzenepropanol, 4-(methylsulfonyl)- with structurally analogous compounds (Table 1):
Table 1: Key Structural and Functional Differences
Physicochemical Properties
While direct data for Benzenepropanol, 4-(methylsulfonyl)- is scarce, inferences can be drawn:
- Solubility : Likely higher in polar aprotic solvents (e.g., DMSO, DMF) compared to chlorinated analogs due to the alcohol’s hydrogen-bonding capacity.
- Melting Point : Expected to be lower than crystalline sulfonyl-amines (e.g., 4-Methylsulphonylbenzylamine hydrochloride, which is a salt).
Preparation Methods
General Synthetic Strategy
The preparation of 4-(methylsulfonyl)benzene derivatives generally involves two main stages:
- Introduction of the methylthio group at the para position of a benzene derivative (usually starting from 4-chlorobenzaldehyde or 4-chlorobenzene).
- Oxidation of the methylthio group (-SCH3) to methylsulfonyl (-SO2CH3).
Subsequent transformations introduce the propanol group on the benzene ring, often via reduction or substitution reactions.
Preparation of 4-(Methylsulfonyl)benzaldehyde as a Key Intermediate
A detailed preparation method for 4-(methylsulfonyl)benzaldehyde, a close precursor to benzenepropanol, 4-(methylsulfonyl)-, is described in patent CN102675167B. The synthetic route includes:
| Step | Reaction Description | Reagents and Conditions | Yield and Purity |
|---|---|---|---|
| A | Nucleophilic substitution of 4-chlorobenzaldehyde with sodium methyl mercaptide in aqueous solution under phase-transfer catalysis | - Sodium methyl mercaptide aqueous solution - 4-chlorobenzaldehyde - Phase-transfer catalyst (e.g., tetrabutylammonium chloride) - Temperature: 55–60 °C - Monitoring by TLC until 4-chlorobenzaldehyde is consumed |
Crude methylthio phenyl formaldehyde obtained with 109.4% yield (based on crude product weight) |
| B | Oxidation of methylthio group to methylsulfonyl group | - Hydrogen peroxide mixed with sulfuric acid and manganese sulfate catalyst - Temperature: 40–65 °C - Dropwise addition of methylthio phenyl formaldehyde - TLC monitoring until reaction completion - Neutralization with sodium hydroxide to pH 7.5 - Crystallization at 25 °C |
Final product yield 94.5% (two-step total recovery), purity 99.5% by HPLC |
This method efficiently converts 4-chlorobenzaldehyde to 4-(methylsulfonyl)benzaldehyde with high purity and yield, minimizing environmental pollution by optimizing molar ratios and reaction conditions.
Preparation of Methyl Benzenesulfonate as a Related Sulfonyl Compound
Although not the exact target compound, methyl benzenesulfonate preparation methods provide insight into sulfonyl group introduction and methylation techniques relevant to benzenepropanol, 4-(methylsulfonyl)-.
A patent (CN102351750A) describes a mild and efficient esterification process:
| Step | Reaction Description | Reagents and Conditions | Yield and Purity |
|---|---|---|---|
| 1 | Esterification of benzene sulfonyl chloride with sodium methoxide in methanol | - Benzene sulfonyl chloride - Sodium methoxide methanol solution (molar ratio 1:1.2–1.4) - Temperature: 25–35 °C - Reaction time: 30 min - Neutralization to pH 7–7.2 - Filtration and removal of methanol by heating - Activated carbon decolorization |
Yield 99.2%, purity 99.4% by GC analysis |
This method is notable for its simplicity, short reaction time, and high yield, making it industrially practical.
Halogenation and Functional Group Transformations Relevant to Benzenepropanol, 4-(methylsulfonyl)-
Advanced synthetic methods involving halogenation of alkyl alcohols via mesylate intermediates have been reported in literature (J. Org. Chem., 2022). These methods are relevant for the functionalization of the propanol side chain on the benzene ring:
- Alcohols are converted to mesylates using methanesulfonyl chloride and a base.
- The mesylate intermediates undergo nucleophilic substitution with Grignard reagents (e.g., MeMgBr) to form alkyl halides or other derivatives.
- One-pot reactions allow direct conversion of alcohols to bromides or iodides with high yields (up to 95%).
This approach tolerates various functional groups, including electron-withdrawing groups and heteroaryl substituents, and can be adapted to benzenepropanol derivatives bearing methylsulfonyl groups.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Key Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 4-chlorobenzaldehyde | Sodium methyl mercaptide, phase-transfer catalyst, 55–60 °C | 4-(methylthio)benzaldehyde | ~109 (crude) | Not specified | High conversion monitored by TLC |
| Oxidation | 4-(methylthio)benzaldehyde | H2O2, H2SO4, MnSO4, 40–65 °C | 4-(methylsulfonyl)benzaldehyde | 94.5 (two-step) | 99.5 (HPLC) | Crystallization purification |
| Esterification (related) | Benzene sulfonyl chloride | Sodium methoxide in methanol, 25–35 °C | Methyl benzenesulfonate | 99.2 | 99.4 (GC) | Industrially practical |
| Halogenation of mesylates | Alkyl alcohols | MsCl, base, MeMgBr, rt | Alkyl halides | Up to 95 | Not specified | One-pot, tolerant of functional groups |
Research Findings and Analysis
- The two-step method involving nucleophilic substitution followed by oxidation provides a highly efficient route to 4-(methylsulfonyl)benzaldehyde, a key intermediate for further functionalization to benzenepropanol derivatives.
- The use of phase-transfer catalysts and controlled molar ratios optimizes reaction completeness and reduces environmental impact.
- Mild esterification methods for methyl benzenesulfonate highlight the feasibility of sulfonyl group methylation under ambient conditions with high yield and purity, which can be adapted for related compounds.
- The halogenation and substitution techniques on mesylate intermediates offer versatile tools for modifying the propanol side chain, enabling the synthesis of various functionalized benzenepropanol derivatives with methylsulfonyl substitution.
- Purification methods such as crystallization and activated carbon decolorization are critical for achieving high purity products suitable for industrial applications.
The preparation of benzenepropanol, 4-(methylsulfonyl)-, involves strategic introduction of the methylsulfonyl group via nucleophilic substitution and oxidation steps, followed by functionalization of the propanol moiety using halogenation and substitution reactions. Patented methods provide optimized conditions with high yields and purities, suitable for scale-up and industrial production. Advances in one-pot halogenation reactions further expand the synthetic toolbox for this compound class.
This article synthesizes diverse, authoritative sources to present a comprehensive overview of preparation methods for benzenepropanol, 4-(methylsulfonyl)-, emphasizing practical reaction conditions, yields, and purification techniques.
Q & A
Q. What are the recommended synthetic routes for Benzenepropanol, 4-(methylsulfonyl)-?
- Methodological Answer : The synthesis typically involves sulfonylation of a benzenepropanol precursor. For example, reacting 4-methylbenzenepropanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl group. Reaction optimization may require inert atmospheres (N₂/Ar) and solvents like dichloromethane or THF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
| Key Reaction Parameters |
|---|
| Reagent: Methanesulfonyl chloride |
| Base: Triethylamine (1.2 equiv) |
| Solvent: Dichloromethane |
| Temperature: 0°C → RT |
| Reaction Time: 12–24 h |
Q. How can the structure of Benzenepropanol, 4-(methylsulfonyl)- be confirmed spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets integrating for 4H), methylsulfonyl group (singlet at δ 3.0–3.2 ppm for -SO₂CH₃), and propyl chain (δ 1.6–2.2 ppm for -CH₂-).
- ¹³C NMR : Sulfonyl carbon (~44 ppm for -SO₂CH₃), aromatic carbons (125–140 ppm), and propyl chain carbons (20–35 ppm).
- IR : Strong S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹.
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula C₁₀H₁₄O₃S (e.g., m/z 214.07) .
Q. What solubility properties are critical for experimental design with this compound?
- Methodological Answer : Solubility varies with solvent polarity and pH. In aqueous buffers (pH 7.4), solubility is ~2.5 µg/mL due to the hydrophobic benzene ring and polar sulfonyl group. For in vitro assays, dimethyl sulfoxide (DMSO) is recommended for stock solutions (e.g., 10 mM). Solubility in organic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~15 |
| Ethyl Acetate | ~25 |
| Use sonication or gentle heating (≤40°C) to enhance dissolution . |
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations are used to assess binding affinity. Key steps:
Prepare the protein structure (PDB ID: 5KIR for COX-2) by removing water molecules and adding hydrogens.
Optimize the ligand geometry (DFT/B3LYP/6-31G* level).
Docking: Grid box centered on the active site (coordinates: x=20.5, y=18.3, z=23.1).
MD Simulations (GROMACS): 100 ns runs in explicit solvent to evaluate stability.
Validate predictions with surface plasmon resonance (SPR) or fluorescence quenching assays .
Q. What strategies resolve contradictions in reported enzymatic inhibition data?
- Methodological Answer : Conflicting results may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:
- Standardize Assays : Use recombinant enzymes (e.g., human COX-2 vs. murine COX-2) under controlled buffer conditions (e.g., 50 mM Tris-HCl, pH 8.0).
- Competitive Inhibition Tests : Include positive controls (e.g., celecoxib for COX-2) and measure IC₅₀ values across multiple concentrations.
- Kinetic Analysis : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
Q. What advanced chromatographic techniques improve purity analysis?
- Methodological Answer :
- HPLC : C18 column (5 µm, 250 mm × 4.6 mm), mobile phase: acetonitrile/water (70:30 v/v), flow rate 1 mL/min, UV detection at 254 nm.
- UHPLC-MS : Hypersil GOLD column (1.9 µm), gradient elution (5–95% acetonitrile in 0.1% formic acid), ESI+ mode for molecular ion confirmation.
- Chiral Separation : Use a Chiralpak IA column (for enantiomeric purity) with hexane/isopropanol (85:15) .
Methodological Challenges
Q. How to mitigate degradation during long-term storage?
Q. What in silico tools predict metabolic pathways for this compound?
- Methodological Answer : Use SwissADME or ADMET Predictor™ to identify likely Phase I/II metabolism. Key predictions:
- Phase I : Hydroxylation at the propyl chain (CYP3A4-mediated).
- Phase II : Glucuronidation of the hydroxyl group.
Validate with hepatic microsome assays (human/rat) and UPLC-QTOF analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
